molecular formula C26H26ClN3O3S B2588872 N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide CAS No. 462083-49-4

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide

Cat. No.: B2588872
CAS No.: 462083-49-4
M. Wt: 496.02
InChI Key: HUPJQYGQLLLQOB-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is a potent, selective, and cell-active inhibitor of the deubiquitinating enzyme USP30 (Nature Communications, 2021) . USP30 is an integral protein of the outer mitochondrial membrane that counteracts the parkin-mediated ubiquitination of mitochondrial proteins, thereby negatively regulating mitophagy, a selective form of autophagy that removes damaged mitochondria (Journal of Cell Biology, 2018) . By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial substrates, enhancing parkin-mediated mitophagy. This mechanism provides researchers with a powerful pharmacological tool to probe the intricate balance of mitochondrial quality control, a process critically implicated in neurodegenerative diseases, particularly Parkinson's disease where PINK1 and parkin mutations are known to cause familial forms (Cell, 2022) . Its application is therefore central to investigating novel therapeutic strategies aimed at restoring mitochondrial homeostasis in models of Parkinson's disease and other conditions characterized by mitochondrial dysfunction. The compound's high selectivity and ability to penetrate cells make it invaluable for in vitro and in vivo studies designed to elucidate the pathophysiological role of USP30 and validate it as a potential drug target.

Properties

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]-2-methoxyphenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3S/c1-26(2,3)17-11-9-16(10-12-17)23(31)30-25(34)28-18-13-14-21(22(15-18)33-4)29-24(32)19-7-5-6-8-20(19)27/h5-15H,1-4H3,(H,29,32)(H2,28,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQYGQLLLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by aluminum chloride (AlCl3) as a catalyst . The final step involves the coupling of the intermediate product with 2-chlorobenzamide in the presence of a suitable base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Structural Characteristics

The compound features a thiourea moiety, which is known for its biological activity, particularly in antifungal and anticancer properties. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its bioavailability. The chlorobenzamide structure contributes to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Research has indicated that compounds containing thiourea groups exhibit significant anticancer properties. Studies have shown that derivatives similar to N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

  • Case Study : A study demonstrated that a related thiourea derivative effectively inhibited the growth of breast cancer cells, suggesting that modifications to the thiourea structure can enhance cytotoxicity against specific cancer types .

Antifungal Properties

Thiourea derivatives are also noted for their antifungal activities. The compound's structural features allow it to disrupt fungal cell membranes or inhibit essential metabolic pathways.

  • Case Study : In agricultural research, thiourea derivatives have been tested against pathogens like Botrytis cinerea, showing promising antifungal effects that could lead to new agricultural fungicides .

Catalytic Applications

The compound has potential as an organocatalyst in various chemical reactions due to its ability to stabilize transition states through non-covalent interactions.

  • Example : Research has explored the use of thiourea-based catalysts in asymmetric synthesis, where they enhance reaction selectivity and yield .

Summary of Findings

The applications of this compound reflect its versatility in medicinal chemistry and catalysis. Its structural characteristics enable it to act as both a therapeutic agent and a catalyst, making it a valuable compound for further research and development.

Data Table: Summary of Applications

ApplicationDescriptionReference
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antifungal PropertiesEffective against Botrytis cinerea and other fungal pathogens
Catalytic ApplicationsUsed as an organocatalyst in asymmetric synthesis

Mechanism of Action

The mechanism of action of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with proteins, potentially inhibiting their function. The benzoyl and methoxy groups can interact with hydrophobic pockets in enzymes, enhancing binding affinity .

Comparison with Similar Compounds

Antiviral Activity of Thiourea Derivatives

Aroyl thioureas with similar scaffolds demonstrate varying antiviral potencies, as shown below:

Compound Name EC50 (RVFV, μM) EC50 (LACV, μM) Key Structural Features
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide 0.50 0.28 2-methoxy, 2-chlorobenzamide substituents
[4-(tert-butyl)-N-((2-chlorophenyl)carbamothioyl]benzamide 0.25 0.27 2-chlorophenyl substituent
Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate (FUGZOX) N/A N/A Ethyl ester, 2-methylbenzoyl fragment
N-(2-methylbenzoyl)-N′-(4-nitrophenyl)thiourea (GOJNAV) N/A N/A 4-nitrophenyl, 2-methylbenzoyl groups

Key Observations :

  • The 2-chlorophenyl analog ([4-(tert-butyl)-N-((2-chlorophenyl)carbamothioyl]benzamide) shows marginally higher potency against RVFV (EC50 = 0.25 μM vs. 0.5 μM), suggesting that electron-withdrawing groups (e.g., Cl) at the ortho position enhance activity .
  • The target compound’s 2-methoxyphenyl group may reduce steric hindrance, improving binding to viral targets compared to bulkier substituents like nitro groups in GOJNAV .

Structural and Conformational Differences

  • Dihedral Angles: Derivatives like FUGZOX and GOJNAV exhibit dihedral angles of 30.85° (4-ethylphenoxymethyl-phenyl) and 66.75° (2,4,6-trifluorophenyl-phenyl), indicating conformational flexibility. The target compound’s planar thiourea bridge likely enforces a rigid geometry, optimizing interactions with viral enzymes .
  • In contrast, methoxy and chloro groups balance solubility and target affinity .

Comparison with Non-Thiourea Analogs

Compounds such as N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide (Mol. Wt. 402.171 g/mol) and N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-methoxy-N-(4-methoxybenzyl)benzamide (Mol. Wt. 494.197 g/mol) lack the thiourea moiety but share benzamide/tert-butyl motifs. These analogs, synthesized via multicomponent reactions, prioritize antimicrobial over antiviral activity, underscoring the critical role of the thiourea group in antiviral efficacy .

Research Findings and Implications

  • Combinatorial Libraries : High-throughput screening of 206,000 thiourea derivatives identified 26 lead compounds with EC50 values <2 μM against RVFV and LACV. The target compound ranks among these due to its balanced substituent profile .
  • Synthetic Accessibility: The synthesis route for the target compound is scalable, with yields exceeding 90% in optimized conditions. This contrasts with pyrrolidinone derivatives (e.g., N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-4-methoxy-N-propylbenzamide), which require multistep protocols and lower yields (78%) .

Biological Activity

N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is a complex organic compound with potential biological activities, particularly in the field of cancer research. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN2O2SC_{18}H_{20}ClN_{2}O_{2}S, and it features a thiourea moiety, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Structural Formula

N 4 3 4 tert butyl benzoyl thioureido 2 methoxyphenyl 2 chlorobenzamide\text{N 4 3 4 tert butyl benzoyl thioureido 2 methoxyphenyl 2 chlorobenzamide}

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-tert-butylbenzoyl isothiocyanate with 2-methoxy-4-chlorobenzamine.
  • Use of triethylamine as a base to facilitate the reaction.
  • Purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of EGFR : The epidermal growth factor receptor (EGFR) plays a critical role in cell proliferation and survival. Inhibition of EGFR by this compound leads to reduced proliferation of cancer cells.
  • SIRT1 Inhibition : Silent mating type information regulation-1 (SIRT1) is involved in various cellular processes, including aging and metabolism. Inhibition by this compound may contribute to its anticancer effects by altering metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)5.6
HeLa (Cervical)7.8
A549 (Lung)6.3

The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death.

Case Studies

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in G1 phase arrest and apoptosis in breast cancer cells, indicating its potential as a therapeutic agent in breast cancer management.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting promising efficacy in vivo.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other thiourea derivatives:

CompoundTarget ActivityIC50 (µM)Reference
N-benzoyl-N'-[4-(tert-butyl)phenyl]thioureaEGFR Inhibition10.5
N-hydroxy-N'-[(4-tert-butylphenyl)]thioureaAntitumor8.0
N-benzoyl-N'-phenylthioureaModerate Cytotoxicity15.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide, and what are the critical reaction parameters?

  • Methodology : The compound is synthesized via a two-step process:

Formation of the thiourea bridge : React 4-(tert-butyl)benzoyl isothiocyanate with substituted anilines (e.g., 2-methoxy-4-aminophenyl derivatives) in anhydrous THF or DMF under nitrogen. Temperature control (0–5°C) is critical to prevent side reactions.

Coupling with 2-chlorobenzamide : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP in dichloromethane. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:2).

  • Key Considerations : Purity of intermediates (>95% by HPLC) and exclusion of moisture are essential for high yields (~60–70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : 1^1H and 13^13C NMR confirm the thioureido linkage (δ 10.5–11.0 ppm for NH protons) and tert-butyl group (δ 1.3 ppm, singlet).
  • IR : Stretching frequencies at ~1250 cm1^{-1} (C=S) and ~1680 cm1^{-1} (C=O).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]+^+ at m/z 510.1.
    • Validation : Cross-reference with X-ray crystallography (where possible) to resolve ambiguities in stereochemistry .

Q. What initial biological screening data exist for this compound?

  • Antiviral Activity :

VirusEC50 (μM)Selectivity Index (SI)
Rift Valley fever0.25>40
La Crosse0.28>35
  • Screening Protocol : Conduct plaque reduction assays in Vero cells, with cytotoxicity assessed via MTT. Positive controls (e.g., ribavirin) must be included .

Advanced Research Questions

Q. How can the bioactivity of this compound be optimized through structural modifications?

  • Strategies :

  • Substitution at the benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to enhance metabolic stability.
  • Thioureido linker modification : Replace sulfur with selenium or oxygen to study effects on antiviral potency.
    • Evaluation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to viral polymerases. Validate with in vitro enzyme inhibition assays .

Q. How to resolve contradictions in spectral data during structural characterization?

  • Case Example : Discrepancies in 1^1H NMR signals for the methoxy group (δ 3.8–4.0 ppm) may arise from solvent polarity or impurities.
  • Resolution Steps :

Repurify the compound via silica gel chromatography.

Collect variable-temperature NMR to detect dynamic effects.

Compare with computational NMR predictions (e.g., ACD/Labs) .

Q. What computational approaches are suitable for studying this compound’s pharmacokinetics?

  • ADMET Modeling :

  • Tools : SwissADME, pkCSM.
  • Key Parameters :
PropertyPrediction
LogP3.8 (High lipophilicity)
BBB permeabilityLow (CNS exclusion)
CYP3A4 inhibitionModerate risk
  • Validation : Correlate with in vivo rodent studies for bioavailability and clearance rates .

Data Contradiction Analysis

  • Example : Conflicting EC50 values for La Crosse virus (reported as 0.28 μM vs. 0.5 μM in separate studies).
    • Root Cause : Variability in cell lines (Vero vs. BHK-21) or assay incubation times (24h vs. 48h).
    • Mitigation : Standardize protocols per CLSI guidelines and include internal reference compounds .

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